N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
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Overview
Description
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This compound has a molecular formula of C16H13N3OS2 and a molecular weight of 327.424 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 6-methyl-2-aminobenzothiazole with benzoyl isothiocyanate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide involves its interaction with various molecular targets. In antibacterial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Known for its anti-inflammatory properties.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Exhibits antibacterial activity.
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Studied for its potential as an anti-tubercular agent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
52112-81-9 |
---|---|
Molecular Formula |
C16H13N3OS2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H13N3OS2/c1-10-7-8-12-13(9-10)22-16(17-12)19-15(21)18-14(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20,21) |
InChI Key |
IPNWRXTVJQGPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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